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molecular formula C17H17N3O3 B8284303 4-(4-Hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline CAS No. 179688-28-9

4-(4-Hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline

Cat. No. B8284303
M. Wt: 311.33 g/mol
InChI Key: HHILEBOPZIMDOD-UHFFFAOYSA-N
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Patent
US07081461B1

Procedure details

An analogous reaction to that described in example 17, but starting with 4-amino-2-methylphenol (6.98 g, 56.7 mmol) and 4-chloro-6,7-dimethoxyquinazoline hydrochloride (14.79 g, 56.7 mmol), yielded 4-(4-hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline (17.72 g, 90% yield) as a white solid:
Quantity
6.98 g
Type
reactant
Reaction Step One
Quantity
14.79 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.Cl.Cl[C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:24][CH3:25])=[C:19]([O:22][CH3:23])[CH:20]=2)[N:15]=[CH:14][N:13]=1>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:24][CH3:25])=[C:19]([O:22][CH3:23])[CH:20]=3)[N:15]=[CH:14][N:13]=2)=[CH:3][C:4]=1[CH3:9] |f:1.2|

Inputs

Step One
Name
Quantity
6.98 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)O)C
Step Two
Name
Quantity
14.79 g
Type
reactant
Smiles
Cl.ClC1=NC=NC2=CC(=C(C=C12)OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An analogous reaction to

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.72 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 100.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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